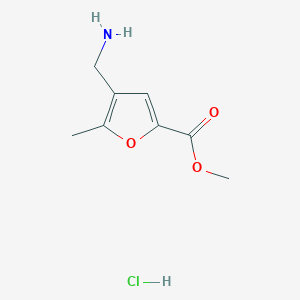
Methyl 3-methoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-methoxybutanoate is an organic compound with the chemical formula C6H12O3. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. Methyl 3-methoxybutanoate is also a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. In
Scientific Research Applications
Sustainable Solvent Alternative
- Bio-based Solvent : Methyl 3-methoxybutanoate, or 3-methoxybutan-2-one (MO), has been evaluated as a sustainable, bio-based solvent. It is produced through the methylation of acetoin with dimethyl carbonate, showcasing improved process mass intensity and atom economy. MO has potential as a substitute for carcinogenic halogenated solvents in applications like Friedel–Crafts acylation and N-alkylations, due to its low peroxide forming potential and negative Ames mutagenicity test results (Jin et al., 2021).
Chemical Synthesis and Catalysis
Conversion of Hemicellulosic Sugars : Methyl 3-methoxybutanoate has been implicated in the conversion of sugars in the presence of Sn-Beta catalysts. This process involves the retro aldol condensation of sugars to form methyl lactate, methyl vinylglycolate, and methyl 2-hydroxy-4-methoxybutanoate. Such transformations highlight its role in new pathways for the production of bio-based chemicals (Holm et al., 2012).
Conformational Behavior in Solutions : A study on Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate (MHBOB) sheds light on its conformational behavior in solutions, impacting its application in polymer science. The research focused on its NMR assignments and conformational analysis, revealing insights into the conformational distribution of its monomer units (Li, Uzawa, & Doi, 1997).
Environmental and Industrial Applications
Products of OH Radical Reactions : A study on the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a related compound, identified various products such as acetone and glycolaldehyde. Understanding these reactions is vital for environmental assessments and industrial applications (Aschmann, Arey, & Atkinson, 2011).
Unusual Chemical Reactions : Research on the reaction of methyl (Е)-3-(methoxycarbonyl)methylimino-2,2-dimethylpropanoate with the enolate of ethyl 3-hydroxybutanoate revealed abnormal reaction products. Such findings can inform the development of novel synthetic pathways in organic chemistry (Valiullina et al., 2017).
properties
IUPAC Name |
methyl 3-methoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8-2)4-6(7)9-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQYDNCUDPVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxybutanoate | |
CAS RN |
3136-17-2 |
Source


|
| Record name | methyl 3-methoxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)
![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)




![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)
![1H-Pyrrole-2-carboxylic acid,5-[4-(trifluoromethyl)phenyl]-](/img/structure/B2586943.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B2586946.png)